molecular formula C20H21BrN2O2 B1529588 Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 438192-14-4

Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B1529588
CAS No.: 438192-14-4
M. Wt: 401.3 g/mol
InChI Key: DWOCYIKLSHIHNH-UHFFFAOYSA-N
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Description

“Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a complex organic compound. It contains a benzyl group, a bromine atom, a spiro[indoline-3,4’-piperidine] moiety, and a carboxylate group .


Molecular Structure Analysis

The molecular structure of “Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” would likely be complex due to the presence of multiple functional groups. The spiro[indoline-3,4’-piperidine] moiety is a type of spirocyclic compound, which is a polycyclic compound in which two rings share a single atom .


Chemical Reactions Analysis

The chemical reactions involving “Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” would likely depend on the specific conditions and reagents used. Spiro[indoline-3,4’-piperidine] derivatives can undergo various reactions, including [4 + 3] cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” would depend on its specific structure. For example, the presence of a bromine atom could potentially make the compound more dense and polar .

Scientific Research Applications

Efficient Synthesis Approaches

Research has been focused on developing efficient synthesis methods for spirocyclic oxindole analogues, which are structurally related to Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate. An example includes the synthesis of 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid, showcasing a scalable approach involving key steps like dianion alkylation and cyclization without needing chromatographic purification (Teng, Zhang, & Mendonça, 2006).

Medicinal Chemistry and Pharmacology

The compound and its derivatives have been explored for their potential applications in medicinal chemistry and pharmacology, particularly focusing on the synthesis of functionalized molecules for various biological activities. For instance, the synthesis of Functionalized 4H-Pyrano(3,2-c)pyridines and their reactions have led to new routes to 3,3'-Benzylidenebis(4-hydroxy-6-methyl-2(1H)-3-pyridinone)s, demonstrating the versatility of related compounds in generating biologically active molecules (Mekheimer, Mohamed, & Sadek, 1997).

Novel Synthetic Routes and Chemical Properties

The exploration of additive-assisted regioselective 1,3-dipolar cycloaddition of azomethine ylides with benzylideneacetone resulted in the preparation of novel spiropyrrolidine-oxindoles. This research underscores the chemical versatility and the potential of this compound analogues for generating compounds with significant regioselectivities and yields (Peng et al., 2014).

Chemical Transformations and Ligand Design

Further studies involve the Au(I)-catalyzed intramolecular hydrofunctionalization of allenes, demonstrating the compound's utility in forming piperidine derivatives through highly selective catalytic processes. This research highlights the compound's role in facilitating complex chemical transformations, leading to the efficient synthesis of heterocyclic compounds (Zhang et al., 2006).

Safety and Hazards

The safety and hazards associated with “Benzyl 5-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate” would depend on its specific properties. It’s always important to handle chemical compounds with care and to follow appropriate safety protocols .

Properties

IUPAC Name

benzyl 5-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c21-16-6-7-18-17(12-16)20(14-22-18)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOCYIKLSHIHNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC3=C2C=C(C=C3)Br)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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